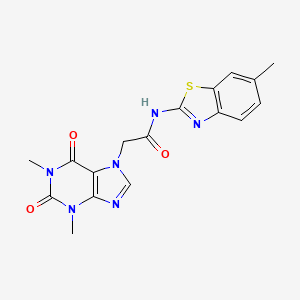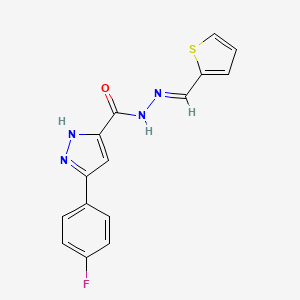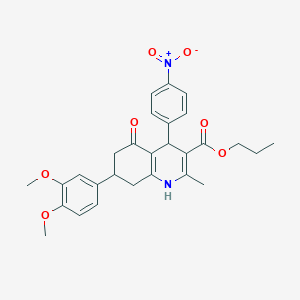![molecular formula C20H22ClNO2 B11639653 N-[4-(4-chlorophenoxy)phenyl]-4-methylcyclohexane-1-carboxamide](/img/structure/B11639653.png)
N-[4-(4-chlorophenoxy)phenyl]-4-methylcyclohexane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-クロロフェノキシ)フェニル]-4-メチルシクロヘキサン-1-カルボキサミドは、化学、生物学、医学、および産業など、さまざまな分野で多岐にわたる用途がある合成有機化合物です。この化合物は、クロロフェノキシ基、フェニル基、およびシクロヘキサンカルボキサミド部分を含む複雑な構造を特徴としており、研究者や産業化学者の関心の的となっています。
準備方法
合成ルートと反応条件
N-[4-(4-クロロフェノキシ)フェニル]-4-メチルシクロヘキサン-1-カルボキサミドの合成は、通常、複数の段階を伴います。一般的な方法の1つは、4-クロロフェノールを水酸化カリウム(KOH)と反応させてフェノキシイオンを生成することから始まります。このイオンはその後、3,4-ジクロロニトロベンゼンと反応してニトロエーテルを生成します。 次に、ニトロ基をアミンに還元し、その後、4-メチルシクロヘキサン-1-カルボン酸クロリドでアシル化して最終生成物を得ます .
工業生産方法
この化合物の工業生産では、多くの場合、同様の合成ルートが採用されますが、より大規模です。反応条件は、収率と純度を高めるために最適化されており、温度、圧力、反応時間の正確な制御が含まれます。触媒と溶媒は、反応の効率と選択性を高めるために選択されます。
化学反応の分析
反応の種類
N-[4-(4-クロロフェノキシ)フェニル]-4-メチルシクロヘキサン-1-カルボキサミドは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、強力な酸化剤を使用して酸化でき、対応するカルボン酸またはケトンを生成します。
還元: 還元反応は、ニトロ基をアミンに変換するか、分子内の他の官能基を還元できます。
置換: この化合物中のハロゲン原子は、求核置換反応を使用して他の官能基で置換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。
還元: 水素化アルミニウムリチウム(LiAlH4)や水素ガス(H2)などの還元剤が、触媒の存在下で頻繁に使用されます。
置換: メトキシドナトリウム(NaOCH3)やtert-ブトキシドカリウム(KOtBu)などの求核剤が、置換反応に使用されます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はカルボン酸を生成する可能性がありますが、還元はアミンまたはアルコールを生成する可能性があります。
科学研究の応用
N-[4-(4-クロロフェノキシ)フェニル]-4-メチルシクロヘキサン-1-カルボキサミドは、いくつかの科学研究の用途があります。
化学: これは、より複雑な有機分子の合成における中間体として、およびさまざまな化学反応における試薬として使用されます。
生物学: この化合物は、抗菌作用や抗真菌作用など、潜在的な生物活性を研究されています.
医学: 癌や感染症などのさまざまな病気に対する治療薬としての可能性を探るための研究が進行中です.
産業: これは、ポリマーやコーティングなどの特殊化学品や材料の製造に使用されています。
科学的研究の応用
N-[4-(4-chlorophenoxy)phenyl]-4-methylcyclohexane-1-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.
作用機序
N-[4-(4-クロロフェノキシ)フェニル]-4-メチルシクロヘキサン-1-カルボキサミドの作用機序は、特定の分子標的および経路との相互作用を伴います。この化合物は、特定の酵素や受容体を阻害し、生物学的プロセスの調節につながる可能性があります。 たとえば、細菌の細胞壁合成に関与する酵素の活性を阻害し、抗菌作用を引き起こす可能性があります .
類似の化合物との比較
類似の化合物
ジフェノコナゾール: 同様のクロロフェノキシ構造を持つ広域スペクトル殺菌剤.
クロロキサロン: 関連する化学構造を持つ除草剤で、一年生雑草の防除に使用されます.
独自性
N-[4-(4-クロロフェノキシ)フェニル]-4-メチルシクロヘキサン-1-カルボキサミドは、独特の化学的および生物学的特性を与える官能基の特定の組み合わせにより、ユニークです。
類似化合物との比較
Similar Compounds
Difenoconazole: A broad-spectrum fungicide with a similar chlorophenoxy structure.
Chloroxuron: A herbicide with a related chemical structure used to control annual weeds.
Uniqueness
N-[4-(4-chlorophenoxy)phenyl]-4-methylcyclohexane-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C20H22ClNO2 |
|---|---|
分子量 |
343.8 g/mol |
IUPAC名 |
N-[4-(4-chlorophenoxy)phenyl]-4-methylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C20H22ClNO2/c1-14-2-4-15(5-3-14)20(23)22-17-8-12-19(13-9-17)24-18-10-6-16(21)7-11-18/h6-15H,2-5H2,1H3,(H,22,23) |
InChIキー |
DNMSCXSLUNUXQI-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CC1)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{(E)-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide](/img/structure/B11639571.png)
![3-amino-N-(3-chloro-4-methylphenyl)-4-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11639574.png)
![5-[4-(allyloxy)phenyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11639580.png)



![(6Z)-2-butyl-5-imino-6-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11639612.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11639617.png)
![ethyl (3E)-3-{[5-benzoyl-1-(4-methoxyphenyl)-1H-imidazol-4-yl]imino}butanoate](/img/structure/B11639625.png)

![{(1Z)-1-[(4-ethoxyphenyl)imino]-4,4,8-trimethyl-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl}(furan-2-yl)methanone](/img/structure/B11639643.png)

![dimethyl 2-{1-[(4-methoxyphenyl)acetyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11639663.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B11639671.png)
